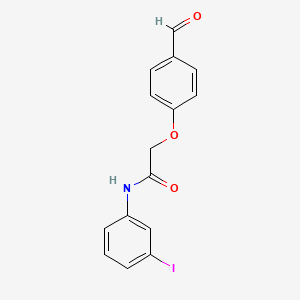

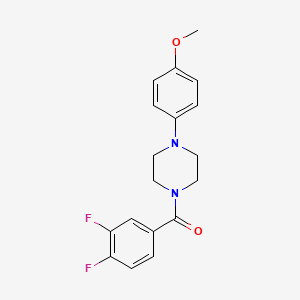

![molecular formula C18H13N3O2 B4676420 1-methyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4676420.png)

1-methyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

“1-methyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse. For instance, the Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .Aplicaciones Científicas De Investigación

Anticancer Agents

Pyrido[2,3-d]pyrimidines, including the compound , have been extensively studied for their potential as anticancer agents . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antibacterial Activity

These compounds have also shown antibacterial effects . This makes them potential candidates for the development of new antibiotics, which are greatly needed due to the increasing prevalence of antibiotic-resistant bacteria.

CNS Depressive Activity

Pyrido[2,3-d]pyrimidines have been found to have CNS depressive activity . This suggests that they could potentially be used in the treatment of conditions such as anxiety and insomnia.

Anticonvulsant Activity

These compounds have demonstrated anticonvulsant activity . This means they could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.

Antipyretic Activity

Pyrido[2,3-d]pyrimidines have shown antipyretic effects . This suggests that they could potentially be used to reduce fever.

Analgesic Effects

These compounds have also demonstrated analgesic effects . This means they could potentially be used as pain relievers.

7. Prophylaxis and Therapy of Cerebral Ischemia Fused pyridine ring systems, including pyrido[2,3-d]pyrimidines, have been reported to be used for the prophylaxis and therapy of cerebral ischemia .

Potential Anti-Toxoplasma Agents

Pyrido[2,3-d]pyrimidines have been shown to be effective against Toxoplasma , suggesting a potential use in the treatment of toxoplasmosis.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 1-methyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, survival, and differentiation, making them important targets for anticancer therapies .

Mode of Action

1-Methyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it has been shown to inhibit PIM-1 kinase , a protein involved in cell cycle progression and apoptosis . The compound’s interaction with its targets leads to changes in cellular processes, such as cell proliferation and survival .

Biochemical Pathways

The compound affects various biochemical pathways associated with its targets. For example, it can inhibit the phosphatidylinositol-3 kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway , which is involved in cell survival and proliferation . It can also affect the mitogen-activated protein kinase (MAPK) pathway , which regulates cell differentiation and apoptosis .

Result of Action

The compound’s action results in significant cytotoxicity against cancer cells. For example, it has been shown to exhibit remarkable cytotoxicity against MCF-7 cells (a breast cancer cell line) and HepG2 cells (a liver cancer cell line) . It can induce apoptosis (programmed cell death) in these cells and arrest the cell cycle at the G1 phase .

Propiedades

IUPAC Name |

1-methyl-5-naphthalen-1-ylpyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c1-21-16-15(17(22)20-18(21)23)14(9-10-19-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZBDYJTPFIPQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-1-methyl-5-(naphthalen-1-yl)pyrido[2,3-d]pyrimidin-4(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

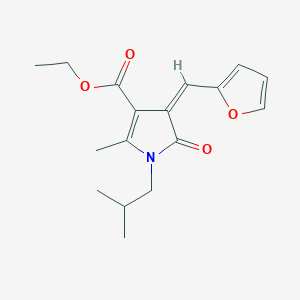

![2-{[4-allyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4676337.png)

![N-[1-(4-methylphenyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4676348.png)

![N-(3,5-dichloro-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4676353.png)

![N-[2-(2-furoylamino)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4676377.png)

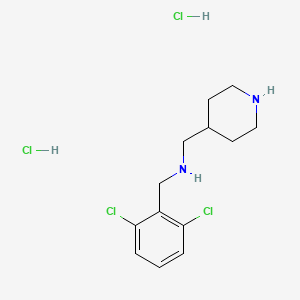

![2-{4-[(1-adamantylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4676388.png)

![5-({3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4676397.png)

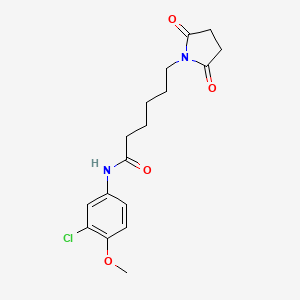

![methyl 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate](/img/structure/B4676404.png)

![7-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4676419.png)